REACTION_CXSMILES
|
[OH-].[Na+].C(N1CCN(C(N)=O)CC1)(=O)C.Cl[O-].[Na+].[C:18]([N:21]1[CH2:26][CH2:25][N:24]([NH:27][C:28](=[O:30])O)[CH2:23][CH2:22]1)(=[O:20])[CH3:19].Cl.[F:32][C:33]1[CH:41]=[CH:40][C:36](C(Cl)=O)=[CH:35][CH:34]=1>O1CCCC1.O>[C:18]([N:21]1[CH2:22][CH2:23][N:24]([NH:27][C:28](=[O:30])[C:36]2[CH:40]=[CH:41][C:33]([F:32])=[CH:34][CH:35]=2)[CH2:25][CH2:26]1)(=[O:20])[CH3:19] |f:0.1,3.4|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCN(CC1)C(=O)N
|
Name
|
|
Quantity
|
43.5 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
4-acetyl-1-piperazinylcarbamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCN(CC1)NC(O)=O
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
to react for 1 hour at the same temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
after the temperature was raised
|
Type
|
CUSTOM
|
Details
|
the mixture was further reacted for 2 hours at a temperature of 15 to 20° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at 20 to 30° C.
|
Type
|
CUSTOM
|
Details
|
over the period of 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Because the pH was decreased during the addition
|
Type
|
ADDITION
|
Details
|
After this dropwise addition
|
Type
|
CUSTOM
|
Details
|
the solution was further reacted for 2 hours at the same temperature and at the same pH
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated to 50 ml under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
cooled on ice
|
Type
|
STIRRING
|
Details
|
stirred at 5 to 10° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to precipitate N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide
|
Type
|
FILTRATION
|
Details
|
The resultant crystals were collected at the same temperature by filtration
|
Type
|
WASH
|
Details
|
washed with cold water (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCN(CC1)NC(C1=CC=C(C=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |